4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorph and Salt Formation
4-Chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound that can form various polymorphs and salts, which have been studied for their unique structural properties. For example, the study of polymorphs and salts of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, revealed differences in packing patterns, hydrogen bonding, and interactions like π⋯π interactions, which significantly influence their physical properties, such as melting points and crystallization behavior. These characteristics are crucial for designing materials with specific functions and stability profiles (Khakhlary & Baruah, 2014).
Coordination Chemistry and Metal Complex Formation
The coordination chemistry of heterocyclic compounds related to this compound has been explored for its potential in forming metal complexes. For instance, studies on similar ligands have shown their ability to coordinate with metals like zinc and mercury, leading to various coordination environments. This adaptability allows for the synthesis of metal complexes that could be used in catalysis, material science, and as bioactive molecules (Ardizzoia, Brenna, & Therrien, 2010).
Structural Isomerization and Chemical Reactivity
Chemical reactivity studies involving compounds with similar structural features have uncovered fascinating reactions, such as an exceptionally facile double-isomerization process. This process, aided by specific conditions, demonstrates the compound's potential for undergoing structural transformations, which could be exploited in synthetic chemistry to create novel molecules with desirable properties (Li et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a critical area of research due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. For example, methods to synthesize substituted quinoxalines, which share a similar heterocyclic core with this compound, have been developed. These compounds exhibit interesting chemical and physical properties that could be beneficial for creating new materials and bioactive molecules (Steger & Matuszczak, 2014).
Applications in Material Science and Pharmacology
Research into compounds structurally related to this compound has also explored their applications in material science and pharmacology. For instance, studies on the synthesis and properties of quinoxaline derivatives have highlighted their potential use as fluorescent whiteners for polyester fibers, demonstrating the utility of these compounds in industrial applications (Rangnekar & Tagdiwala, 1986).
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-15-5-3-13(10-16(15)23(26)27)19(25)21-14-8-11-2-1-7-22-17(24)6-4-12(9-14)18(11)22/h3,5,8-10H,1-2,4,6-7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZFOZDHOIATAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.